molecular formula C7H6F2S B1446188 2,5-Difluoro-3-(methyl)thiophenol CAS No. 1803736-58-4

2,5-Difluoro-3-(methyl)thiophenol

Cat. No. B1446188
M. Wt: 160.19 g/mol
InChI Key: IKHZQTFVMAAOEM-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-(methyl)thiophenol is a chemical compound with the molecular formula C7H6F2S . It is a type of thiophenol, which are organosulfur compounds used as intermediates to produce polymers .


Synthesis Analysis

The synthesis of thiophene derivatives like 2,5-Difluoro-3-(methyl)thiophenol often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of 2,5-Difluoro-3-(methyl)thiophenol is 160.18 . The structure consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The ring is substituted with two fluorine atoms and one methyl group .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo reactions with various reagents to form different types of bonds .

Safety And Hazards

The safety data sheet for 2,5-Difluoro-3-(methyl)thiophenol suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be stored properly and kept away from heat and sources of ignition .

Future Directions

Recent advances in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance . This suggests that 2,5-Difluoro-3-(methyl)thiophenol and similar compounds could have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

2,5-difluoro-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHZQTFVMAAOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-(methyl)thiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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